



Application Notes and Protocols for RDS03-94 Self-Administration

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These application notes provide a detailed experimental protocol for investigating the reinforcing properties of **RDS03-94**, a novel atypical dopamine uptake inhibitor, using a rodent self-administration paradigm. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

RDS03-94 is a structural analog of modafinil, characterized as an atypical dopamine uptake inhibitor. Such compounds are of significant interest for their potential therapeutic applications, including the treatment of psychostimulant use disorder. Unlike typical dopamine reuptake inhibitors, which often have a high abuse potential, atypical inhibitors are hypothesized to have a different mechanism of action at the dopamine transporter (DAT), leading to a distinct behavioral profile. Self-administration studies are a gold-standard preclinical model to assess the reinforcing effects and abuse liability of novel psychoactive compounds. The following protocols provide a framework for evaluating RDS03-94's reinforcing efficacy and its potential to alter the self-administration of other psychostimulants.

Quantitative Data Summary

The following tables summarize typical dosage ranges and administration routes for modafinil and its analogs in rodent models, which can serve as a reference for designing studies with **RDS03-94**.

Table 1: Modafinil and Analog Dosages in Rodent Behavioral Studies



| Compound | Animal Model | Route of Administrat ion | Dose Range | Observed Effect | Reference |
|-----------|-----------------|--------------------------------|---------------|---|-----------|
| Modafinil | Rat | Oral (p.o.) | 20-600 mg/kg | Facilitation of intracranial self-stimulation (ICSS) | [1] |
| Modafinil | Rat | Intraperitonea I (i.p.) | 150 mg/kg | Weak facilitation of ICSS | [2] |
| Modafinil | Mouse | Intraperitonea I (i.p.) | 50-100 mg/kg | Antidepressa nt-like effects | [3] |
| Modafinil | Mouse | Intraperitonea I (i.p.) | 64 mg/kg | Enhancement of working memory | [3] |
| JJC8-091 | Rat | Intraperitonea I (i.p.) | Not specified | Reduced cocaine self- administratio n and reinstatement | [4] |

Table 2: Intravenous Self-Administration Parameters for Dopamine Uptake Inhibitors in Rats



| Drug | Unit Dose (mg/kg/infu sion) | Reinforcem ent Schedule | Session Length | Key Finding | Reference |
|-------------------|-----------------------------------|-------------------------------|---------------------------|--|-----------|
| Cocaine | 0.75 | Fixed Ratio 1 (FR1) | 24 hours (acquisition) | Acquisition of self-administratio | [5] |
| Cocaine | 0.75, 1.5, 3.0 | N/A (yoked infusion) | N/A | Dose- dependent increase in dopamine uptake inhibition | [6][7] |
| Fentanyl | Not specified | Fixed Ratio 1 (FR1) | 6 hours/day | Escalation of intake over time | [8] |
| Morphine | 0.65 | Not specified | Not specified | ED50 for self- administratio n | [9] |
| d- Amphetamine | 0.145 | Not specified | Not specified | ED50 for self- administratio n | [9] |

Experimental Protocols

Protocol 1: Intravenous Self-Administration of RDS03-94 in Rats

This protocol details the procedure for assessing the primary reinforcing effects of **RDS03-94** using an intravenous self-administration paradigm in rats.

- 1. Animals and Housing
- Species: Male Sprague-Dawley rats (250-300 g at the start of the experiment).



- Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.
- 2. Surgical Procedure: Intravenous Catheter Implantation
- Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine mixture).
- Implant a chronic indwelling catheter into the right jugular vein.
- The catheter tubing should be passed subcutaneously to the dorsal scapular region and externalized.
- Allow the animals to recover for at least one week post-surgery.
- During recovery, flush the catheters daily with a sterile saline solution containing an anticoagulant (e.g., heparin) to maintain patency.
- 3. Apparatus
- Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a drug infusion pump.
- The chamber should be housed within a sound-attenuating cubicle.
- 4. Acquisition of Self-Administration
- Place the rats in the operant chambers for daily 2-hour sessions.
- A response on the active lever will result in the delivery of an intravenous infusion of RDS03-94 and the simultaneous presentation of a light cue.
- A response on the inactive lever will be recorded but will have no programmed consequences.
- A time-out period (e.g., 20 seconds) should follow each infusion, during which responses are recorded but not reinforced.



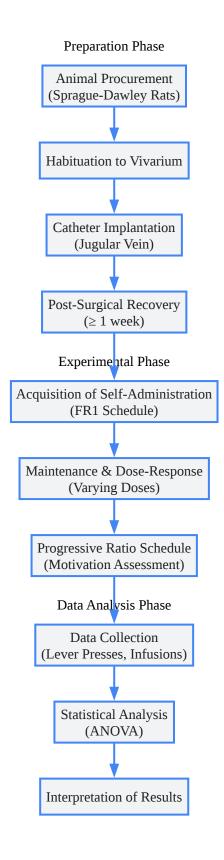
- The initial dose of RDS03-94 should be determined from pilot studies, starting with a dose comparable to other atypical dopamine uptake inhibitors.
- Acquisition is typically considered stable when the number of infusions per session does not vary by more than 20% over three consecutive days, and active lever presses are significantly higher than inactive lever presses.
- 5. Maintenance and Dose-Response Curve Generation
- Once stable responding is achieved, a dose-response curve can be generated by varying the dose of RDS03-94 across sessions.
- A typical dose range should be tested in a counterbalanced order.
- 6. Progressive Ratio Schedule of Reinforcement
- To assess the motivation to self-administer RDS03-94, a progressive ratio (PR) schedule can be implemented.
- Under a PR schedule, the number of responses required to receive an infusion increases after each successful infusion.
- The "breakpoint" is the highest number of responses an animal will make for a single infusion and is used as a measure of the reinforcing efficacy of the drug.

7. Data Analysis

- The primary dependent variables are the number of infusions earned, active and inactive lever presses, and the breakpoint in the PR schedule.
- Data should be analyzed using appropriate statistical methods, such as ANOVA, to compare responding across different doses and between active and inactive levers.

Visualizations

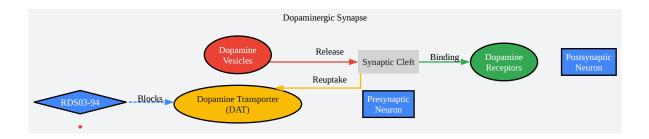




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Caption: Experimental workflow for **RDS03-94** self-administration.





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Caption: Mechanism of action of **RDS03-94** at the dopamine synapse.

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